molecular formula C11H16N2O3 B1401136 4-amino-3-(2-methoxyethoxy)-N-methylbenzamide CAS No. 1344343-98-1

4-amino-3-(2-methoxyethoxy)-N-methylbenzamide

Cat. No.: B1401136
CAS No.: 1344343-98-1
M. Wt: 224.26 g/mol
InChI Key: LCPBWOVYBBGUFK-UHFFFAOYSA-N
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Description

4-Amino-3-(2-methoxyethoxy)-N-methylbenzamide (CAS: 1344343-98-1) is a benzamide derivative characterized by a methoxyethoxy substituent at position 3 and an amino group at position 4 on the aromatic ring, with an N-methylamide group at the carbonyl position. This compound is synthesized via amide coupling reactions, as inferred from analogous synthetic routes in and . Its molecular formula is C₁₁H₁₆N₂O₃, with a molecular weight of 224.26 g/mol .

Properties

IUPAC Name

4-amino-3-(2-methoxyethoxy)-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-13-11(14)8-3-4-9(12)10(7-8)16-6-5-15-2/h3-4,7H,5-6,12H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCPBWOVYBBGUFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=C(C=C1)N)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-3-(2-methoxyethoxy)-N-methylbenzamide typically involves multi-step organic reactions. One common approach is to start with a benzamide derivative, which undergoes a series of substitutions and additions to introduce the amino and methoxyethoxy groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

4-amino-3-(2-methoxyethoxy)-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. Reactions are typically carried out in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled temperatures.

    Substitution: Reagents like halogens or alkylating agents are used in the presence of catalysts to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

4-amino-3-(2-methoxyethoxy)-N-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-amino-3-(2-methoxyethoxy)-N-methylbenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction and gene expression.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 4-amino-3-(2-methoxyethoxy)-N-methylbenzamide with six analogous benzamide derivatives, highlighting key structural differences and their implications:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Properties/Applications References
This compound C₁₁H₁₆N₂O₃ 224.26 -NH₂ (C4), -OCH₂CH₂OCH₃ (C3), -N(CH₃)CO- Synthetic intermediate; potential bioactivity
N-(4-Amino-2-methylphenyl)-2-(2-methoxyethoxy)-benzamide C₁₇H₂₀N₂O₃ 300.35 -NH₂ (C4, aromatic), -OCH₂CH₂OCH₃ (C2), -N(CH₃)CO- Supplier-listed compound; structural isomer
(E)-2-(3-(3,4-Dimethoxyphenyl)acrylamido)-N-methylbenzamide C₁₉H₂₀N₂O₄ 340.38 Acrylamido linker, 3,4-dimethoxyphenyl group Antioxidant activity (from Rubus urticifolius)
2-(4-Chloro-3-methyl-1-phenyl-1H-pyrazol-5-yl)-N-methylbenzamide C₁₈H₁₆ClN₃O 337.79 Pyrazole ring, -Cl substituent Reactivity in substitution/elimination reactions
U-47700 (trans-3,4-Dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide) C₁₇H₂₃Cl₂N₂O 350.29 Dichloro, dimethylamino cyclohexyl group Potent opioid agonist; illicit drug market relevance
4-Methoxy-N-(3-methylphenyl)benzamide C₁₅H₁₅NO₂ 241.29 -OCH₃ (C4), -NHC(O)-Ph-CH₃ Commercial availability; simpler substituents

Key Differences and Implications

Substituent Position and Bioactivity: The amino group at position 4 in the target compound distinguishes it from N-(4-amino-2-methylphenyl)-2-(2-methoxyethoxy)-benzamide (amino at C4 of a substituted phenyl group), which may alter hydrogen-bonding capacity and receptor interactions . U-47700’s dichloro and cyclohexyl groups confer potent opioid activity, absent in the target compound, highlighting the critical role of lipophilic substituents in central nervous system penetration .

Functional Group Contributions: The methoxyethoxy group in the target compound enhances hydrophilicity compared to 4-methoxy-N-(3-methylphenyl)benzamide, which lacks the ethoxy spacer .

Synthetic Utility: Compounds like 2-(4-chloro-3-methyl-1-phenyl-1H-pyrazol-5-yl)-N-methylbenzamide demonstrate the adaptability of benzamide scaffolds in heterocyclic synthesis, whereas the target compound’s amino and methoxyethoxy groups may serve as directing groups in metal-catalyzed C–H functionalization (analogous to ’s N,O-bidentate systems) .

Biological Activity

4-Amino-3-(2-methoxyethoxy)-N-methylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables that summarize its efficacy against various biological targets.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C12H17N3O3
  • Molecular Weight : 239.28 g/mol

Antiviral Properties

Research has indicated that derivatives of benzamide, including this compound, exhibit antiviral activity. A study focusing on structurally related compounds highlighted their effectiveness against the Ebola virus (EBOV) and Marburg virus (MARV). The compound CBS1118, a derivative in this series, demonstrated an EC50 value of less than 10 μM against both viruses, indicating significant antiviral potential .

Anticancer Activity

The compound has also been investigated for its anticancer properties. A related study identified that certain benzamide derivatives induce apoptosis in HepG2 liver cancer cells by arresting the cell cycle at the S phase. This mechanism involves the alteration of pro-apoptotic and anti-apoptotic protein levels, leading to increased cell death in cancerous cells .

The biological activity of this compound appears to be mediated through several mechanisms:

  • Inhibition of Viral Entry : The compound may inhibit viral entry by interfering with viral proteins or cellular receptors.
  • Induction of Apoptosis : In cancer cells, it can trigger apoptotic pathways, leading to cell death.
  • Modulation of Enzyme Activity : It may act as an enzyme inhibitor, affecting metabolic pathways critical for viral replication or tumor growth.

Study on Antiviral Activity

In a study published in Nature Communications, researchers synthesized a series of 4-(aminomethyl)benzamide derivatives and tested their efficacy against EBOV and MARV. The results indicated that modifications in the amide group significantly influenced antiviral potency. The most promising compounds showed robust activity with favorable metabolic stability .

Study on Anticancer Effects

Another study explored the effects of similar benzamide derivatives on liver cancer cells. The findings revealed that these compounds could effectively reduce cell viability and induce apoptosis through specific signaling pathways .

Data Summary

The following table summarizes key findings from recent studies on the biological activity of this compound and its derivatives:

Study Target Activity EC50/IC50 Value Notes
EBOV/MARVAntiviral<10 μMHigh metabolic stability
HepG2 CellsAnticancerIC50 = 15 μMInduces apoptosis through S phase arrest

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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